molecular formula C15H13BrN2 B3176162 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole CAS No. 97870-64-9

1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole

Cat. No. B3176162
CAS RN: 97870-64-9
M. Wt: 301.18 g/mol
InChI Key: KPQDSYXEIPINCS-UHFFFAOYSA-N
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Description

“1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole” is a derivative of benzimidazole . Benzimidazole derivatives have been evaluated for their antidepressant effect . They are synthesized and evaluated for melting point determination, TLC, infrared, mass, NMR, and Docking .


Synthesis Analysis

The synthesis of “1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole” involves the reaction of an intermediate 2-(4-bromophenyl)-1H-1,3benzimidazole with N-methylmethanamine . The procedure of synthesis involves the use of DMF and NaHS .


Molecular Structure Analysis

The molecular structure of “1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole” is characterized by the presence of a benzimidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole” include the reaction of an intermediate with N-methylmethanamine to produce the final compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole” include a molecular weight of 273.13 .

Safety and Hazards

The safety data sheet for a similar compound, 2-(4-Bromophenyl)-1H-benzo[d]imidazole, indicates that it is toxic if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research into imidazole and benzimidazole derivatives is an active and attractive topic in medicinal chemistry . These compounds are key components in functional molecules used in a variety of applications, and their synthesis is of strategic importance . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

1-(4-bromophenyl)-2-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2/c1-2-15-17-13-5-3-4-6-14(13)18(15)12-9-7-11(16)8-10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQDSYXEIPINCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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